Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative characterized by:
- A methyl ester group at position 2.
- A 6-ethyl substituent on the tetrahydrobenzothiophene ring.
- A thiophene-2-carbonyl amino group at position 2.
Properties
IUPAC Name |
methyl 6-ethyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-3-10-6-7-11-13(9-10)23-16(14(11)17(20)21-2)18-15(19)12-5-4-8-22-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLJQJPYRTWHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Amide Linkage : Condensation of an appropriate thiophene derivative with an amine.
- Cyclization : This step involves forming the benzothiophene structure under controlled conditions.
- Purification : Techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound. Notably:
- IC50 Values : The compound demonstrated varying degrees of cytotoxicity against different cancer cell lines, with IC50 values ranging from 23.2 to 49.9 μM in breast cancer cells (MCF-7) .
The biological effects of the compound are attributed to several mechanisms:
- Induction of Apoptosis : Flow cytometry studies revealed that treatment with this compound led to a significant increase in early and late apoptotic cells.
- Cell Cycle Arrest : The compound caused G2/M-phase cell-cycle arrest, indicating its potential to inhibit cancer cell proliferation by interfering with cell cycle progression .
- Autophagy Inhibition : It was found to inhibit autophagic cell death, further contributing to its antiproliferative activity .
Study 1: Apoptosis Induction in MCF-7 Cells
In a controlled experiment, MCF-7 cells treated with the compound exhibited a notable reduction in viability (26.86%) compared to untreated controls. The study highlighted a significant increase in both early (AV+/PI−) and late (AV+/PI+) apoptotic populations .
Study 2: Toxicological Evaluation
A separate study evaluated the compound's hepatoprotective effects during chemotherapy. Results indicated that it significantly restored liver enzyme levels in treated mice compared to controls, suggesting a protective role against chemotherapy-induced toxicity .
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with similar compounds:
| Compound Name | Structure | Antitumor Activity (IC50) | Mechanism |
|---|---|---|---|
| Methyl 6-Ethyl Compound | Structure | 23.2 - 49.9 μM | Apoptosis induction |
| Compound A | Structure | 30.0 μM | Cell cycle arrest |
| Compound B | Structure | 45.0 μM | Autophagy inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrahydrobenzothiophene Core
a) Ethyl vs. Methyl at Position 6
- The 2-methylbenzoyl group (vs. thiophene-2-carbonyl) introduces aromaticity and electron-donating methyl groups, which may alter π-π stacking interactions or receptor binding .
b) Phenyl vs. Ethyl at Position 6
- Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): Replacement of 6-ethyl with 6-phenyl increases hydrophobicity and molecular weight (287.38 g/mol vs. target compound’s ~349.42 g/mol). The absence of an acylated amino group at position 2 eliminates hydrogen-bonding capacity, likely reducing biological target engagement .
Variations in the Acylated Amino Group
a) Thiophene-2-carbonyl vs. Pyrazine-2-carbonyl
- Methyl 6-ethyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): The pyrazine ring introduces two nitrogen atoms, enhancing hydrogen-bond acceptor capacity and polarity compared to the sulfur-containing thiophene. Molecular weight increases slightly (345.42 g/mol vs. target compound’s ~349.42 g/mol), but the pyrazine’s electron-deficient nature may influence redox properties .
b) 3-Chloropropanoyl Substitution
- Methyl 2-[(3-chloropropanoyl)amino]-6-methyl/phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): The chlorine atom increases lipophilicity (ClogP ~2.5–3.0) and may improve membrane permeability. Steric effects from the chloropropanoyl chain could hinder rotational freedom, affecting conformational stability .
Functional Group Modifications
a) Ester vs. Amide at Position 3
- 2-Amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (): Replacement of the methyl ester with a benzyl carboxamide increases hydrogen-bond donor capacity and reduces hydrolytic susceptibility.
Data Tables
Table 1: Structural and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
